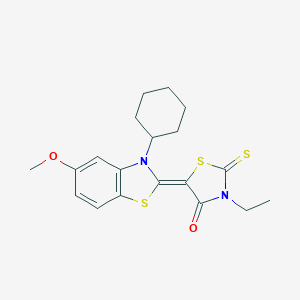

![molecular formula C17H13NO2 B389323 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione CAS No. 1100127-67-0](/img/structure/B389323.png)

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione

描述

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification or the family it belongs to could also be mentioned.

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.科研应用

Synthesis of Heterocyclic Compounds

Isatin derivatives, including "1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione", have been recognized for their synthetic versatility and significant biological activities. These compounds are extensively utilized as building blocks for generating a wide array of N-heterocycles, which undergo various reactions to form new heterocyclic compounds. Recent literature highlights key reactions such as Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, contributing valuable insights and fostering new ideas for further research (Sadeghian & Bayat, 2022).

Indole Synthesis and Classification

The indole nucleus, a core structure in many bioactive compounds, has inspired various methods for its synthesis, due to its affinity to bind with biological targets. Indoles, including "1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione", have been classified based on the synthesis route, illustrating the diversity and complexity of approaches in indole synthesis. This classification aids in understanding the historical and current state of indole synthesis, encouraging new strategies and avoiding duplication of efforts (Taber & Tirunahari, 2011).

Anticonvulsant Activity

Isatin derivatives have shown a variety of biological activities, including anticonvulsant properties. A particular focus has been on synthesizing isatin analogs that act as potent anticonvulsant agents at low concentrations. Among these, Schiff bases have been identified as highly effective, emphasizing the significance of isatin and its derivatives in developing pharmacologically active compounds (Mathur & Nain, 2014).

Pharmacological Significance of Isatin Derivatives

Isatin and its derivatives have gained attention due to their pronounced therapeutic importance. Various synthesis schemes and structural activity relationships (SAR) have been developed, showcasing their potential in creating compounds with analgesic, anticancer, anti-inflammatory, and other activities. This highlights the role of "1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione" derivatives in the synthesis of drugs with fewer side effects and overcoming resistance problems (Chauhan et al., 2020).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the substance, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and first aid measures.

未来方向

This could involve potential applications or uses of the compound, areas of ongoing research, and unanswered questions about the compound that could be the focus of future studies.

Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione”, you may need to consult specialized databases or scientific literature.

性质

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMNUQNZECRSCJ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331815 | |

| Record name | 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671052 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione | |

CAS RN |

1100127-67-0 | |

| Record name | 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![ethyl 2-(4-chlorobenzylidene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389241.png)

![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B389242.png)

![2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389244.png)

![2-(3-fluorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B389246.png)

![5-[(E)-1-(3-methyl-2-thienyl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B389247.png)

![ethyl 2-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389250.png)

![ethyl 2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389253.png)

![6b-Acetyl-4a,6a,8,9-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12,13-hexadecahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B389254.png)

![6-(4-Dimethylaminophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389255.png)

![6-(3-Methoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389256.png)

![2-[(1-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389258.png)

![7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B389261.png)